![molecular formula C15H13N7S B2923083 3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380180-08-3](/img/structure/B2923083.png)

3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

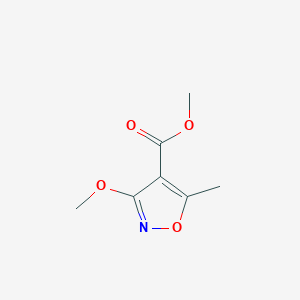

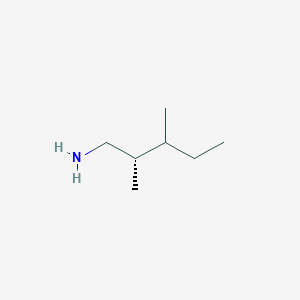

“3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a heterocyclic compound with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a part of the compound, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-4-yl group is a key structural feature .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thieno[3,2-d]pyrimidin-4-yl group can undergo various reactions .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

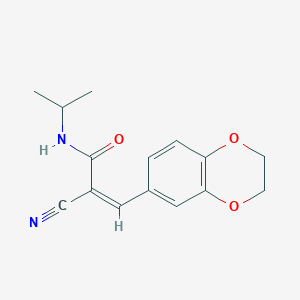

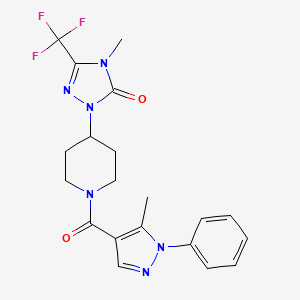

Thieno[3,2-d]pyrimidine derivatives have been explored for their potential as antitumor agents . The compound could serve as a scaffold for synthesizing novel inhibitors targeting enzymes like EZH2, which is implicated in various cancers . By inhibiting EZH2, these derivatives can reduce the proliferation of cancer cells and induce apoptosis, making them valuable in cancer therapy research.

Biological Activity Studies

The compound’s structure allows for modifications that can lead to a range of biological activities. Researchers can use it to study the structure-activity relationship (SAR) by synthesizing a series of derivatives and evaluating their biological effects, such as antiproliferative activity against different cancer cell lines .

Chemical Synthesis

This compound can act as a versatile synthon in chemical synthesis. It can be used to prepare various thieno[3,2-d]pyrimidine-7-carbonitriles, which are valuable intermediates in the synthesis of more complex molecules with potential pharmacological applications .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities and potential applications, particularly given the reported activity of related compounds against Mycobacterium tuberculosis . Further studies could also focus on optimizing its synthesis and exploring its reactivity.

Wirkmechanismus

Target of Action

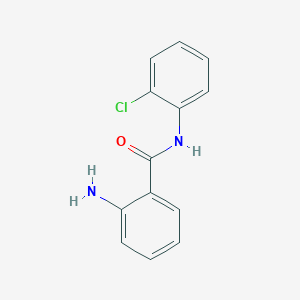

Thieno[3,2-d]pyrimidine derivatives have been reported to have diverse biological activities . They have been synthesized as inhibitors of EZH2, a histone-lysine N-methyltransferase enzyme , and have shown inhibitory activity against Cyt-bd, a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis .

Mode of Action

Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 . EZH2 is part of the Polycomb-group (PcG) family, and it acts by tri-methylating ‘Lys-27’ of histone H3 (H3K27), leading to transcriptional repression. The inhibition of EZH2 can lead to the derepression of these genes, affecting cell proliferation and survival.

Biochemical Pathways

The inhibition of ezh2 can affect several pathways related to cell proliferation and survival . Additionally, the inhibition of Cyt-bd can disrupt the respiratory chain of Mycobacterium tuberculosis, affecting its survival and proliferation .

Pharmacokinetics

This property allows the drug to diffuse easily into cells .

Result of Action

Thieno[3,2-d]pyrimidine derivatives have shown significant antitumor activity against various cancer cell lines . They can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Eigenschaften

IUPAC Name |

3-[3-[methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7S/c1-21(15-13-11(2-5-23-13)19-9-20-15)10-7-22(8-10)14-12(6-16)17-3-4-18-14/h2-5,9-10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCSUWGKNRMYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC=NC4=C3SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[Methyl({thieno[3,2-d]pyrimidin-4-yl})amino]azetidin-1-yl}pyrazine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)

![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)

![2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2923011.png)

![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)